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Cat. No.: B15137141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BLU0588 is a potent and selective, orally active inhibitor of Protein Kinase A catalytic subunit

alpha (PRKACA).[1][2][3][4] This technical guide provides a comprehensive overview of the

chemical structure, properties, and mechanism of action of BLU0588, with a focus on its

potential as a therapeutic agent for fibrolamellar carcinoma (FLC). Detailed experimental

protocols for key assays and data are presented to support further research and development.

Chemical Structure and Properties
BLU0588, with the IUPAC name N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-

pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide, is a small molecule inhibitor targeting

PRKACA.[5] Its chemical and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C26H25N5O [2][4][5]

Molecular Weight 423.51 g/mol [2][4][5]

CAS Number 2810747-78-3 [2][4]

IC50 (PRKACA) 1 nM [1][3]

Dissociation Constant (Kd) 4 nM [1][2]

Solubility
DMSO: 83.33 mg/mL (196.76

mM)
[2]
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Caption: 2D Chemical Structure of BLU0588.

Synthesis
A detailed, publicly available, step-by-step synthesis protocol for BLU0588 has not been

identified in the reviewed literature. However, the synthesis of related 1H-pyrrolo[2,3-b]pyridine

derivatives often involves multi-step processes that may include:

Heterocycle formation: Construction of the pyrrolo[2,3-b]pyridine core.

Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or

Buchwald-Hartwig couplings, to introduce substituents.
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Amide bond formation: Coupling of a carboxylic acid derivative with an amine to form the

final amide linkage.

The stereospecific synthesis of the (1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-amine

moiety is a critical step that likely involves chiral resolution or asymmetric synthesis to achieve

the desired stereochemistry.

Mechanism of Action and Signaling Pathway
BLU0588 is an ATP-competitive inhibitor of the PRKACA catalytic subunit.[6] In the context of

fibrolamellar carcinoma (FLC), a rare liver cancer, a specific gene fusion, DNAJB1-PRKACA, is

a key oncogenic driver. This fusion protein leads to aberrantly high, cAMP-independent

PRKACA activity.

Elevated PRKACA activity, in turn, leads to the phosphorylation of downstream targets,

including VASP (Vasodilator-Stimulated Phosphoprotein), and dysregulation of gene

expression programs that promote tumor growth. BLU0588 directly inhibits the catalytic activity

of both wild-type PRKACA and the DNAJB1-PRKACA fusion protein, thereby blocking

downstream signaling events.
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Caption: BLU0588 Inhibition of the PRKACA Signaling Pathway in FLC.

Experimental Data
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In Vitro Activity
Assay

Cell
Line/System

Endpoint Result Reference

PRKACA Kinase

Assay

Recombinant

Enzyme
IC50 1 nM [1][3]

Phospho-VASP

Levels
FLC PDX Cells IC50

Dose-dependent

reduction
[1]

Gene Expression
FLC PDX Cells

(14 days)

IC50 (CPS1,

G6PC)
55-180 nM

In Vivo Efficacy
Animal Model Treatment Duration Result Reference

FLC Patient-

Derived

Xenograft (PDX)

in NOD-SCID

mice

BLU0588 (30

mg/kg, oral, once

daily)

34 days
48.5% tumor

growth inhibition
[1][7]

Experimental Protocols
PRKACA Kinase Inhibition Assay (General Protocol)
This protocol is a general guideline based on commercially available kinase assay platforms.

Reagents and Materials:

Recombinant human PRKACA enzyme

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

ATP

Fluorescently labeled kinase substrate (e.g., a peptide substrate for PRKACA)

BLU0588 stock solution (in DMSO)
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384-well assay plates

Plate reader capable of detecting fluorescence.

Procedure:

1. Prepare serial dilutions of BLU0588 in kinase buffer.

2. Add a fixed concentration of PRKACA enzyme to each well of the assay plate.

3. Add the serially diluted BLU0588 or vehicle control (DMSO) to the wells.

4. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor

binding.

5. Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled

substrate.

6. Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

7. Stop the reaction (e.g., by adding EDTA).

8. Measure the fluorescence signal on a plate reader.

9. Calculate the percent inhibition for each BLU0588 concentration and determine the IC50

value using a suitable data analysis software.
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Caption: Workflow for a PRKACA Kinase Inhibition Assay.
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In Vivo Patient-Derived Xenograft (PDX) Tumor Growth
Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BLU0588 in

a PDX model.

Animal Model:

Immunocompromised mice (e.g., NOD-SCID).

Tumor Implantation:

1. Obtain fresh FLC tumor tissue from a patient.

2. Fragment the tumor tissue and implant it subcutaneously into the flank of the mice.

3. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment:

1. Randomize the tumor-bearing mice into treatment and control groups.

2. Prepare a formulation of BLU0588 for oral administration (e.g., in a suitable vehicle).

3. Administer BLU0588 orally to the treatment group at the desired dose and schedule (e.g.,

30 mg/kg, once daily).

4. Administer the vehicle alone to the control group.

Monitoring and Endpoint:

1. Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g.,

twice a week).

2. Continue treatment for a predefined period (e.g., 34 days).

3. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, biomarker analysis).
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4. Calculate the tumor growth inhibition for the BLU0588-treated group compared to the

control group.

Implant FLC PDX Tumor in Mice Allow Tumor Growth Randomize Mice into Groups Treat with BLU0588 or Vehicle Monitor Tumor Volume and Body Weight Excise Tumors at Study End Analyze Data (Tumor Growth Inhibition)

Click to download full resolution via product page

Caption: Workflow for an In Vivo PDX Efficacy Study.

Gene Expression Analysis by Quantitative RT-PCR (qRT-
PCR)
This protocol describes a general method to assess changes in gene expression in FLC cells

following BLU0588 treatment.

Cell Culture and Treatment:

1. Culture FLC cells (e.g., from a PDX model) in appropriate media.

2. Treat the cells with various concentrations of BLU0588 or vehicle for a specified duration

(e.g., 24 hours or 14 days).

RNA Extraction:

1. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

2. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer or Agilent

Bioanalyzer).

cDNA Synthesis:

1. Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse

transcriptase enzyme and oligo(dT) or random primers.

qRT-PCR:
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1. Prepare a reaction mixture containing cDNA, forward and reverse primers for the target

genes (e.g., CPS1, G6PC) and a reference gene (e.g., GAPDH), and a SYBR Green or

TaqMan-based PCR master mix.

2. Perform the qRT-PCR reaction in a real-time PCR instrument.

3. Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression in BLU0588-treated cells compared to control cells.

Conclusion
BLU0588 is a highly potent and selective inhibitor of PRKACA with demonstrated in vitro and in

vivo activity against FLC models. Its mechanism of action directly targets the key oncogenic

driver in this disease. The data and protocols presented in this guide provide a solid foundation

for further investigation into the therapeutic potential of BLU0588 and for the development of

novel targeted therapies for FLC and other diseases driven by aberrant PRKACA signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [BLU0588: A Technical Guide to a Potent and Selective
PRKACA Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137141#blu0588-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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